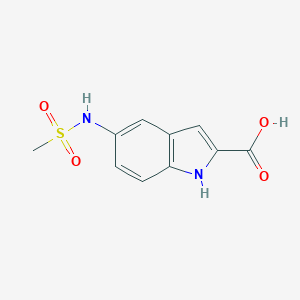

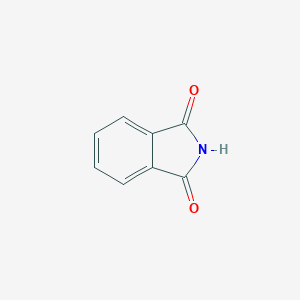

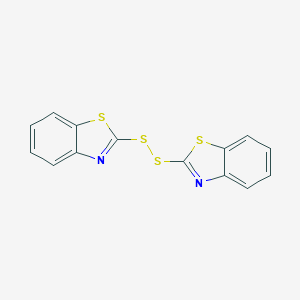

![molecular formula C11H18N2O3 B116613 (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester CAS No. 328086-61-9](/img/structure/B116613.png)

(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester” is a complex organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The compound has a molecular weight of 558.666 Da . It is also known by its systematic names such as "ethyl (2E,4S)-4- { [ (2S)-2- { [N- (tert-butoxycarbonyl)-L-valyl]amino}-2-phenylacetyl]amino}-5- [ (3S)-2-oxopyrrolidin-3-yl]pent-2-enoate" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its SMILES notation: "CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(c2ccccc2)NC(=O)C(C©C)NC(=O)OC©©C" . This notation provides a text-based representation of the compound’s structure, including its atomic connectivity and stereochemistry .

Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions and results in the formation of a carboxylic acid and an alcohol . Other reactions include reduction with reagents like lithium aluminum hydride, and reaction with Grignard reagents .

Physical And Chemical Properties Analysis

Esters, including this compound, are often characterized by lower boiling points than those of the acids or alcohols of nearly equal weight . This is due to the absence of the polar hydroxyl group, which is found in alcohols and acids and leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds . The solubility degree of ester in water is less than that of the corresponding acid due to the absence of polar hydroxyl group .

Applications De Recherche Scientifique

E-PACE has been studied extensively for its potential applications in various scientific research fields. The compound has been investigated for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. E-PACE has also been studied for its potential use as a modulator of calcium channels, which are important for the proper functioning of neurons. Additionally, the compound has been investigated for its potential use as an anti-inflammatory agent and for its potential role in the treatment of neurodegenerative diseases.

Mécanisme D'action

The exact mechanism of action of E-PACE is still under investigation. However, it is believed that the compound acts as an inhibitor of acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, E-PACE is thought to modulate calcium channels, which are important for the proper functioning of neurons. Finally, the compound is believed to have anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases.

Biochemical and Physiological Effects

E-PACE has been studied extensively for its potential effects on biochemical and physiological processes. The compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, the compound has been studied for its potential role in modulating calcium channels, which are important for the proper functioning of neurons. Finally, the compound has been investigated for its potential anti-inflammatory properties and its potential role in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The use of E-PACE in laboratory experiments has several advantages. The compound is relatively easy to synthesize and has a wide range of potential applications in various scientific research fields. Additionally, the compound has been studied extensively, which makes it easier to design experiments with the compound. However, there are also some limitations to the use of E-PACE in laboratory experiments. The compound is relatively expensive to synthesize and can be difficult to store and handle due to its low solubility in water.

Orientations Futures

There are several potential future directions for the research of E-PACE. The compound could be studied further for its potential use as an inhibitor of acetylcholinesterase, as a modulator of calcium channels, and as an anti-inflammatory agent. Additionally, the compound could be studied for its potential role in the treatment of neurodegenerative diseases. Finally, further research could be done to investigate the potential use of E-PACE in drug development.

Méthodes De Synthèse

E-PACE is a synthetic compound that can be synthesized from a variety of starting materials. The most commonly used method for the synthesis of E-PACE is the condensation reaction between ethyl-2-oxo-3-pyrrolidinyl acetate and glycine ethyl ester. This reaction is catalyzed by a base, typically triethylamine, and proceeds in an aqueous medium at a temperature of 40-60 °C. The reaction is typically complete in 1-2 hours.

Propriétés

IUPAC Name |

ethyl (E,4S)-4-amino-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-2-16-10(14)4-3-9(12)7-8-5-6-13-11(8)15/h3-4,8-9H,2,5-7,12H2,1H3,(H,13,15)/b4-3+/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFHTKSVKMJEGA-DXMIZCBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

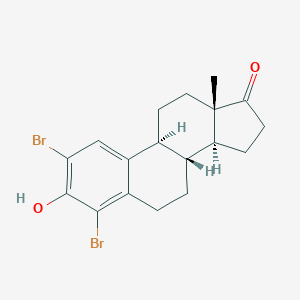

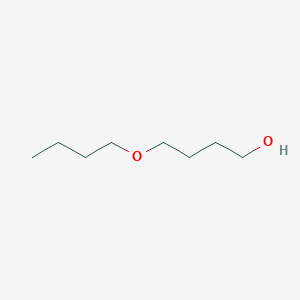

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

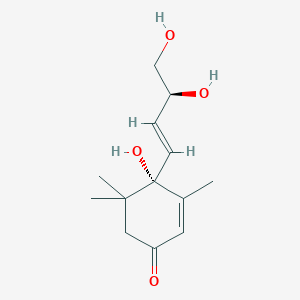

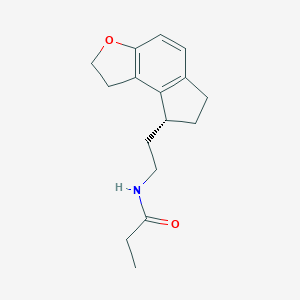

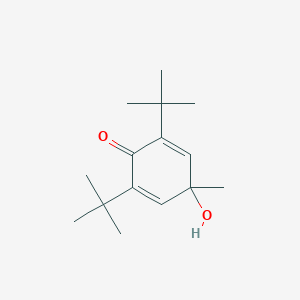

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

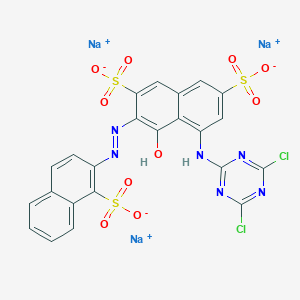

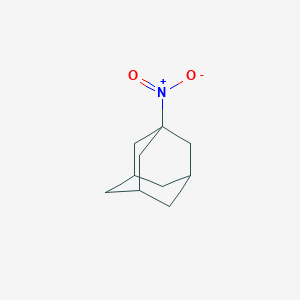

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)